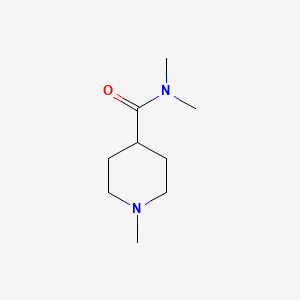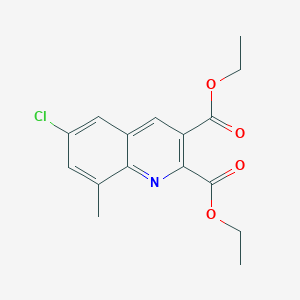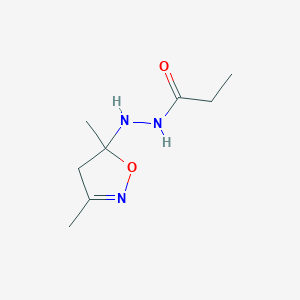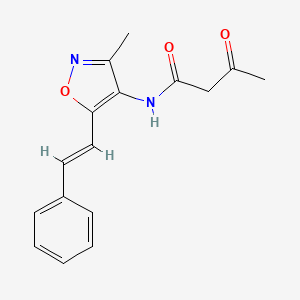
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the isoxazole ring.
Formation of 3-Oxobutanamide:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the styryl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 3-oxobutanamide moiety.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methyl-5-phenylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-vinylisoxazol-4-yl)-3-oxobutanamide
- N-(3-Methyl-5-ethylenedioxyisoxazol-4-yl)-3-oxobutanamide
Uniqueness
N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is unique due to the presence of the styryl group, which may impart distinct chemical and biological properties compared to other isoxazole derivatives
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-3-oxobutanamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)10-15(20)17-16-12(2)18-21-14(16)9-8-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,20)/b9-8+ |
Clé InChI |
MMDCCTZIUBMDJL-CMDGGOBGSA-N |
SMILES isomérique |
CC1=NOC(=C1NC(=O)CC(=O)C)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=NOC(=C1NC(=O)CC(=O)C)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


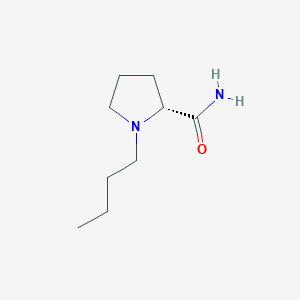
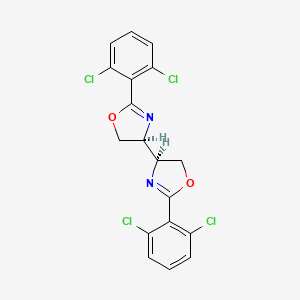

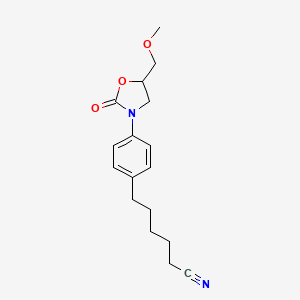
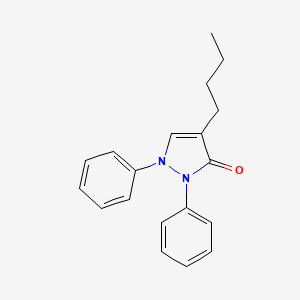
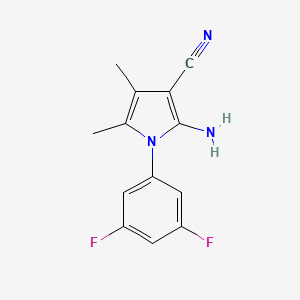
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)

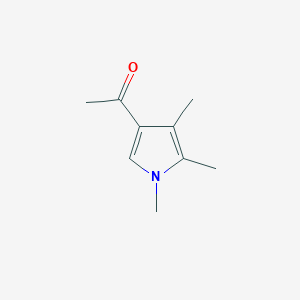
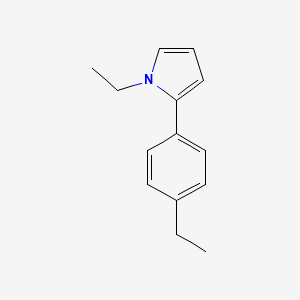
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
